Diethyl sulfide

Description

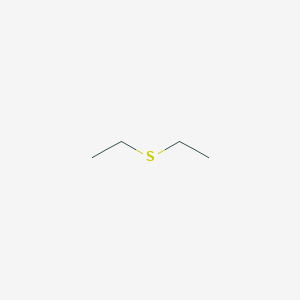

Structure

3D Structure

Properties

IUPAC Name |

ethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-3-5-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSQFQKUNVCTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Record name | DIETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027146 | |

| Record name | Diethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl sulfide appears as a colorless oily liquid with a garlic-like odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Colorless liquid with a garlic-like odor; [Hawley], Liquid, colourless to pale yellow liquid with ethereal odour | |

| Record name | DIETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/534/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

92.1 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

-6.7 °C, -10 °C (14 °F) closed cup | |

| Record name | Diethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, diethyl ether; slightly soluble in carbon tetrachloride., Soluble in oxygenated solvents., Miscible with alcohol, ether, In water, 3130 mg/L at 25 °C, 3.13 mg/mL at 20 °C, insoluble in water; miscible in alcohol and oil | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/534/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8362 g/cu cm at 20 °C, 0.836-0.841 | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/534/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.11 (AIR= 1) | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

60.2 [mmHg], 60.2 mm Hg at 25 °C | |

| Record name | Diethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, oily liquid | |

CAS No. |

352-93-2, 68990-36-3 | |

| Record name | DIETHYL SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disulfides, C2-7-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9191Y76OTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-103.9 °C, -102.05 °C | |

| Record name | 1,1'-Thiobisethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Diethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl sulfide (B99878) ((CH₃CH₂)₂S), also known as ethylsulfanylethane or 3-thiapentane, is a simple organosulfur compound belonging to the thioether family. Its structure is characterized by a central sulfur atom bonded to two ethyl groups. This document provides a comprehensive overview of the chemical structure, bonding, and conformational landscape of diethyl sulfide, supported by quantitative data from spectroscopic and diffraction studies. Detailed experimental methodologies for its synthesis and characterization are also presented to serve as a technical resource for laboratory professionals.

Molecular Structure and Geometry

The chemical formula for this compound is C₄H₁₀S.[1][2] The molecule consists of a divalent sulfur atom covalently bonded to the methylene (B1212753) carbons of two ethyl substituents. The IUPAC name is (Ethylsulfanyl)ethane.[2][3]

Bonding and Hybridization

The bonding in this compound can be understood through the principles of valence bond theory.

-

Sulfur Atom: The central sulfur atom is sp³ hybridized. Two of the sp³ hybrid orbitals form sigma (σ) bonds with the sp³ hybridized carbon atoms of the ethyl groups. The remaining two sp³ hybrid orbitals are occupied by non-bonding lone pairs of electrons.

-

Carbon Atoms: The carbon atoms within the ethyl groups are also sp³ hybridized, forming a tetrahedral geometry. They participate in C-S and C-C sigma bonds, as well as C-H sigma bonds.

The presence of two lone pairs on the sulfur atom significantly influences the molecule's geometry, resulting in a bent or V-shaped arrangement around the sulfur. This geometry is analogous to that of water or dimethyl ether, but with a smaller C-S-C bond angle compared to the C-O-C angle in ethers (~110°), a consequence of the larger size and lower electronegativity of sulfur, which reduces lone pair-bond pair repulsion.[4] For the simplest thioether, dimethyl sulfide, the C-S-C angle is 98.87°.[5]

Conformational Analysis

Due to rotation around the C-S bonds, this compound exists as a mixture of different conformers in the gas phase. Rotational spectroscopy studies have identified and characterized three stable conformers: trans-trans (TT), gauche-gauche (GG), and trans-gauche (TG).[6][7] The gauche-gauche conformer is the lowest in energy and thus the most abundant.[6]

Quantitative Structural Data

High-resolution microwave spectroscopy has provided precise, experimentally determined structural parameters for the heavy-atom skeletons of the three primary conformers of this compound.[6] This data is summarized in the tables below.

Table 1: Experimental Bond Lengths of this compound Conformers [6]

| Bond | Conformer | Bond Length (Å) |

| C-S | trans-trans (TT) | 1.811 |

| C-C | trans-trans (TT) | 1.528 |

| C-S | gauche-gauche (GG) | 1.815 |

| C-C | gauche-gauche (GG) | 1.527 |

| C-S | trans-gauche (TG) | 1.812, 1.816 |

| C-C | trans-gauche (TG) | 1.528, 1.527 |

Table 2: Experimental Bond Angles of this compound Conformers [6]

| Angle | Conformer | Bond Angle (°) |

| C-S-C | trans-trans (TT) | 97.1 |

| S-C-C | trans-trans (TT) | 108.8 |

| C-S-C | gauche-gauche (GG) | 99.4 |

| S-C-C | gauche-gauche (GG) | 111.4 |

| C-S-C | trans-gauche (TG) | 98.4 |

| S-C-C | trans-gauche (TG) | 109.1, 111.5 |

Spectroscopic Characterization Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | ~2.54 | Quartet | ~7.4 | -S-CH₂ -CH₃ |

| ¹H | CDCl₃ | ~1.26 | Triplet | ~7.4 | -S-CH₂-CH₃ |

| ¹³C | CDCl₃ | ~26.2 | - | - | -S-CH₂ -CH₃ |

| ¹³C | CDCl₃ | ~14.8 | - | - | -S-CH₂-CH₃ |

Note: Specific chemical shifts can vary slightly based on experimental conditions and referencing.

Table 4: Key Infrared (IR) Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 - 2870 | Strong | C-H stretching (asymmetric & symmetric) |

| 1455 | Medium | CH₂ scissoring |

| 1375 | Medium | CH₃ symmetric bending |

| 1260 | Medium | CH₂ wagging |

| 650 - 750 | Medium | C-S stretching |

Source: NIST Chemistry WebBook[8][9][10][11]

Table 5: Major Fragments in the Electron Ionization Mass Spectrum (EI-MS) of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 90 | Moderate | [C₄H₁₀S]⁺• (Molecular Ion) |

| 75 | Low | [C₃H₇S]⁺ (Loss of •CH₃) |

| 61 | High | [C₂H₅S]⁺ (Loss of •C₂H₅) |

| 47 | Moderate | [CH₃S]⁺ |

| 29 | High | [C₂H₅]⁺ |

Source: NIST Chemistry WebBook[8][9]

Experimental Protocols

Synthesis of this compound

A common laboratory method for the preparation of this compound involves the reaction of sodium sulfide with an ethyl halide.[12]

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethyl bromide (CH₃CH₂Br)

-

Methanol (CH₃OH)

-

Water (H₂O)

-

Diethyl ether ((CH₃CH₂)₂O)

-

10% Sodium carbonate solution (Na₂CO₃)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.[12]

-

With vigorous stirring, add 2.0 moles of ethyl bromide dropwise to the flask.[12]

-

Heat the mixture to reflux and maintain for 5 hours with continuous, vigorous stirring.[12]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

-

Separate the ethereal layer. Extract the aqueous layer several more times with diethyl ether.[12]

-

Combine all organic extracts and wash them sequentially with 10% aqueous sodium carbonate solution and then with water.[12]

-

Dry the organic layer over anhydrous calcium chloride.[12]

-

Filter to remove the drying agent and distill the filtrate. Collect the fraction boiling at approximately 91-92 °C. The expected yield is around 65%.[12]

Characterization Protocols

Objective: To confirm the carbon-hydrogen framework of the molecule.

Protocol:

-

Prepare the sample by dissolving approximately 10-20 mg of liquid this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1][13][14][15]

-

Ensure the solution is free of any suspended particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[15][16]

-

Cap the tube and carefully wipe the outside.

-

Insert the sample into the NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. This typically involves tuning and matching the probe, locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field for homogeneity, and setting appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Objective: To identify the characteristic functional groups and bond vibrations.

Protocol (for liquid sample):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the IR spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).

-

After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

Objective: To determine the molecular weight and analyze the fragmentation pattern for structural confirmation.

Protocol (using Electron Ionization with GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

The sample is vaporized in the heated injection port and separated from the solvent and any impurities on the GC column.

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization (formation of the molecular ion, M⁺•) and subsequent fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

The following diagram illustrates the molecular structure of the most stable gauche-gauche (GG) conformer of this compound, highlighting its key structural features.

Figure 1: Structure of this compound (GG conformer).

References

- 1. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 2. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic sulfide - Wikipedia [en.wikipedia.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. The Conformational Structures and Dipole Moments of Ethyl Sulfide in the Gas Phase | NIST [nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. prepchem.com [prepchem.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. sites.bu.edu [sites.bu.edu]

- 15. How to make an NMR sample [chem.ch.huji.ac.il]

- 16. Sample Preparation [nmr.chem.ualberta.ca]

An In-depth Technical Guide to the Synthesis of Diethyl Sulfide from Ethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for producing diethyl sulfide (B99878) from ethanethiol (B150549) and its precursors. It includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to support research and development in the chemical and pharmaceutical sciences.

Williamson-like Synthesis of Diethyl Sulfide

This classical approach involves a two-step process: the formation of an ethanethiolate salt followed by its reaction with an ethyl halide. This method is well-suited for laboratory-scale synthesis due to its high yields and relatively mild conditions.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. In the first step, the weakly acidic ethanethiol is deprotonated by a strong base, typically sodium hydride or sodium hydroxide (B78521), to form the highly nucleophilic sodium ethanethiolate. In the second step, the ethanethiolate anion attacks an ethyl halide (e.g., ethyl bromide or ethyl iodide), displacing the halide and forming the thioether bond of this compound.

Caption: Williamson-like synthesis of this compound.

Experimental Protocols

Protocol 1: Preparation of Sodium Ethanethiolate

This protocol details the formation of the sodium ethanethiolate intermediate from ethanethiol.

-

Reactants:

-

Ethanethiol

-

Sodium hydride (NaH) or Sodium hydroxide (NaOH)

-

Anhydrous diethyl ether (solvent)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of ethanethiol in anhydrous diethyl ether to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

-

The resulting white precipitate is sodium ethanethiolate.

-

Protocol 2: Synthesis of this compound

This protocol describes the reaction of the ethanethiolate with an ethyl halide.

-

Reactants:

-

Sodium ethanethiolate (from Protocol 1)

-

Ethyl bromide

-

Diethyl ether (solvent)

-

-

Procedure:

-

To the suspension of sodium ethanethiolate from the previous step, slowly add ethyl bromide via the dropping funnel at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and quench with water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by distillation.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield of Sodium Ethanethiolate | 92.4% | [1] |

| Purity of this compound | >98% (after distillation) | General laboratory practice |

Industrial Synthesis: Catalytic Reaction of Ethylene (B1197577) and Hydrogen Sulfide

The commercial production of this compound is often integrated with the synthesis of ethanethiol, where it is formed as a co-product.[2] This process involves the gas-phase reaction of ethylene with hydrogen sulfide over a solid acid catalyst.

Reaction Mechanism

The reaction proceeds via the acid-catalyzed addition of hydrogen sulfide to ethylene. The formation of ethanethiol is the primary reaction. This compound is subsequently formed through the reaction of ethanethiol with another molecule of ethylene or by the dehydration of two molecules of ethanethiol. The product ratio can be controlled by adjusting the reaction conditions.

Caption: Industrial synthesis of this compound.

Experimental Protocol (Conceptual Process)

This outlines the general industrial process rather than a specific laboratory protocol.

-

Feedstock:

-

Ethylene

-

Hydrogen Sulfide

-

-

Catalyst:

-

Alumina, often promoted with metal salts such as sodium or potassium tungstate (B81510) or molybdate.[3][4]

-

-

Process:

-

The gaseous reactants, ethylene and hydrogen sulfide, are preheated and fed into a fixed-bed catalytic reactor.

-

The reaction is carried out at elevated temperatures and pressures.

-

The product stream, containing unreacted starting materials, ethanethiol, and this compound, is cooled and condensed.

-

The components are separated through fractional distillation.

-

The ratio of hydrogen sulfide to ethylene is a key parameter to control the relative amounts of ethanethiol and this compound produced.[2][5]

-

Quantitative Data

| Parameter | Value | Reference |

| Temperature Range | 250 - 450 °C | [4] |

| Pressure Range | 100 - 300 psig | [4] |

| Catalyst Promoter | 0.5 - 15% by weight of an alkali metal salt of a Group VIB metal oxygen acid on alumina | [4] |

Direct Catalytic Synthesis from Ethanethiol and Ethanol (B145695)

Another potential route to this compound is the direct reaction of ethanethiol with ethanol, analogous to the dehydration of two ethanol molecules to form diethyl ether. This process would likely involve a solid acid catalyst.

Proposed Reaction Mechanism

This reaction is proposed to occur via the protonation of the ethanol hydroxyl group by the acid catalyst, followed by nucleophilic attack by the sulfur atom of ethanethiol and subsequent elimination of water.

Caption: Proposed synthesis from ethanethiol and ethanol.

Experimental Considerations

-

Catalyst: Solid acid catalysts such as alumina, silica-alumina, or zeolites would be suitable candidates.

-

Temperature: Elevated temperatures, likely in the range of 200-400 °C, would be required to facilitate the dehydration reaction.

-

Reaction Phase: The reaction could be carried out in either the liquid or vapor phase, depending on the chosen catalyst and conditions.

-

Water Removal: The removal of water as it is formed would be crucial to drive the equilibrium towards the product side.

Further research and process optimization would be necessary to establish a detailed and efficient protocol for this synthesis route.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the laboratory synthesis and purification of this compound, applicable to the Williamson-like synthesis.

Caption: General laboratory workflow for this compound synthesis.

References

- 1. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pd Modification and Supporting Effects on Catalytic Dehydration of Ethanol to Ethylene and Diethyl Ether over W/TiO2 Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7399893B2 - Process and catalyst for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lewis Base Properties and Reactivity of Diethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfide (B99878) ((C₂H₅)₂S), a simple thioether, serves as a cornerstone for understanding the principles of sulfur-based nucleophilicity and Lewis basicity in organic and inorganic chemistry. Its unique electronic structure, characterized by the presence of lone pairs of electrons on the sulfur atom and the polarizability of the sulfur atom itself, dictates a rich and varied reactivity profile. This technical guide provides a comprehensive overview of the Lewis base properties and reactivity of diethyl sulfide, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes. This information is curated to be of significant value to researchers in academia and industry, particularly those in the field of drug development where understanding nucleophile-electrophile interactions is paramount.

Lewis Base Properties of this compound

The Lewis basicity of this compound arises from the two lone pairs of electrons on the sulfur atom, which can be donated to a Lewis acid to form a coordinate covalent bond. The sulfur atom in this compound is considered a "soft" Lewis base, according to Pearson's Hard and Soft Acid-Base (HSAB) theory. This classification indicates a preference for interacting with soft Lewis acids, such as heavy metal ions and halogens.

Quantitative Measures of Lewis Basicity

Quantifying the Lewis basicity of a compound provides a means to predict and compare its reactivity with various Lewis acids. For this compound, gas-phase and solution-phase basicity can be considered.

Gas-Phase Basicity:

In the gas phase, the intrinsic basicity of a molecule can be measured without the influence of solvent effects. The key parameters are proton affinity (PA) and gas-phase basicity (GB).

| Parameter | Value (kJ/mol) |

| Proton Affinity (PA) | 856.7 |

| Gas-Phase Basicity (GB) | 827.0 |

Data sourced from the NIST WebBook.[1]

Solution-Phase Basicity:

Interaction with Lewis Acids

This compound readily forms adducts with a variety of Lewis acids. A classic example is its interaction with iodine.

Reaction with Iodine:

This compound forms a 1:1 charge-transfer complex with iodine.[2] This interaction involves the donation of electron density from the sulfur atom to the antibonding σ* orbital of the I-I bond.

Reactivity of this compound

The reactivity of this compound is dominated by the nucleophilicity of the sulfur atom. It readily participates in a range of reactions, including alkylation, oxidation, and coordination to metal centers.

Nucleophilicity

The sulfur atom in this compound is a potent nucleophile, significantly more so than the oxygen atom in its ether analog, diethyl ether. This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom.

While a specific Mayr's nucleophilicity parameter (N) for this compound is not readily found in public databases, the general reactivity of dialkyl sulfides suggests a high N value.

Key Reactions of this compound

1. Alkylation (Formation of Sulfonium Salts):

As a strong nucleophile, this compound undergoes Sₙ2 reactions with alkyl halides to form trialkylsulfonium salts. For instance, the reaction with ethyl iodide yields triethylsulfonium (B1208873) iodide.

2. Oxidation:

The sulfur atom in this compound can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This stepwise oxidation allows for the controlled synthesis of these important functional groups.

-

Oxidation to Diethyl Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide, are commonly used for this transformation.

-

Oxidation to Diethyl Sulfone: Stronger oxidizing agents or more forcing conditions are required to oxidize the sulfoxide to the corresponding sulfone.

3. Coordination Chemistry:

As a soft Lewis base, this compound is an excellent ligand for soft transition metal centers, such as platinum(II). It forms stable coordination complexes, often with a square planar geometry. A well-known example is cis-dichlorobis(this compound)platinum(II).[3]

References

The Subtle Hint of Sulfur: A Technical Guide to the Natural Occurrence and Sources of Diethyl Sulfide in Food Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sulfide (B99878), a volatile organosulfur compound with the chemical formula (C₂H₅)₂S, contributes to the complex aroma profiles of a variety of food products. While often associated with pungent, garlic-like odors, at low concentrations, it can impart savory and desirable notes. Understanding the natural occurrence, concentration, and formation pathways of diethyl sulfide is crucial for food scientists aiming to control flavor profiles, for analytical chemists developing detection methods, and for toxicologists assessing dietary exposure. This technical guide provides an in-depth overview of the current knowledge regarding this compound in food, with a focus on quantitative data, analytical methodologies, and biochemical formation pathways.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of food products, from fruits and vegetables to alcoholic beverages and meat. Its concentration can vary significantly depending on the food matrix, processing methods, and storage conditions. The following table summarizes the reported quantitative data for this compound in various foodstuffs.

| Food Category | Food Product | Concentration Range | Reference(s) |

| Alcoholic Beverages | Wine | 0 - 1 µg/L | [1] |

| Beer | 3 - 30 ppb (µg/L) | [2] | |

| Dairy | Stored Dairy Wastes | Average of 0.2 ppm (mg/L) | [2] |

| Meat | Chicken | Detected | [2] |

| Beef | Detected | [2] | |

| Fruits | Durian | Constituent of odor | |

| Vegetables | Potatoes | Constituent of volatiles |

Note: "Detected" indicates that the compound was identified, but quantitative data was not provided in the cited source.

Experimental Protocols for Detection and Quantification

The analysis of volatile sulfur compounds like this compound in complex food matrices presents analytical challenges due to their low concentrations and high volatility. The most widely adopted and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Key Experiment: Analysis of this compound in Wine using HS-SPME-GC-MS

This protocol is adapted from methodologies described for the analysis of volatile sulfur compounds in alcoholic beverages.[3][4]

1. Sample Preparation:

-

A 10 mL aliquot of the wine sample is placed into a 20 mL headspace vial.

-

To enhance the release of volatile compounds, a salt, such as sodium chloride (NaCl), is often added to the sample to increase the ionic strength of the matrix. For instance, 2g of NaCl can be added.

-

An internal standard (e.g., deuterated this compound) is added to the sample for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed with a PTFE/silicone septum.

-

The sample is equilibrated at a controlled temperature (e.g., 35-50°C) for a specific time (e.g., 15-30 minutes) with agitation to facilitate the partitioning of volatile compounds into the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is then retracted and inserted into the heated injection port of the gas chromatograph.

-

The adsorbed volatile compounds are thermally desorbed from the fiber and transferred to the GC column.

-

The compounds are separated on a capillary column (e.g., DB-WAX or equivalent).

-

The separated compounds are then detected and identified by a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

4. Quantification:

-

The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with standard solutions of this compound.

Biochemical and Chemical Formation Pathways

The formation of this compound in food products is primarily linked to microbial activity, particularly during fermentation, and to a lesser extent, thermal processing through the Maillard reaction.

Formation during Fermentation

During alcoholic fermentation, yeast metabolism of sulfur-containing amino acids (methionine and cysteine) and inorganic sulfate (B86663) can lead to the production of hydrogen sulfide (H₂S).[1][2][5] This highly reactive compound can then participate in subsequent reactions to form a variety of volatile sulfur compounds, including ethanethiol (B150549). Ethanethiol is a key precursor to both this compound and diethyl disulfide.[2][5]

The proposed pathway involves the reaction of H₂S with ethanol (B145695) or its precursors. While the direct enzymatic pathway to this compound is not fully elucidated, it is hypothesized to occur through the ethylation of ethanethiol. A more well-documented reaction is the oxidation of two ethanethiol molecules to form diethyl disulfide.

Formation during Thermal Processing (Maillard Reaction)

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating, is a significant source of flavor and aroma compounds in cooked foods.[6][7] Sulfur-containing amino acids, such as cysteine and methionine, are important precursors in the Maillard reaction, leading to the formation of a wide array of volatile sulfur compounds. While the formation of many other sulfur compounds through this pathway is well-documented, the specific reactions leading to this compound are less clear. It is plausible that Strecker degradation of sulfur-containing amino acids could generate precursors that subsequently react to form this compound, although this requires further investigation.

Conclusion

This compound is a naturally occurring volatile compound that plays a role in the sensory perception of various food products. Its presence has been confirmed in alcoholic beverages, some fruits and vegetables, and meat, although quantitative data across all food categories remains limited. The primary analytical technique for its detection and quantification is HS-SPME-GC-MS, which offers the necessary sensitivity and selectivity. The formation of this compound is predominantly linked to microbial activity during fermentation, with ethanethiol derived from hydrogen sulfide being a key intermediate. While the Maillard reaction is a known source of many volatile sulfur compounds, its specific contribution to this compound formation warrants further research. A deeper understanding of these aspects will enable better control over food flavor profiles and ensure product quality and consistency.

References

- 1. Hydrogen sulfide production during yeast fermentation causes the accumulation of ethanethiol, S-ethyl thioacetate and diethyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. daneshyari.com [daneshyari.com]

- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nuft.edu.ua [nuft.edu.ua]

- 7. fs.ntou.edu.tw [fs.ntou.edu.tw]

The Pivotal Role of Diethyl Sulfide in Coordination Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl sulfide (B99878) ((C₂H₅)₂S), a structurally simple thioether, has emerged as a versatile ligand in coordination chemistry. Its unique electronic and steric properties enable it to form stable complexes with a variety of transition metals, influencing their reactivity and catalytic activity. This technical guide provides a comprehensive overview of the coordination chemistry of diethyl sulfide, detailing its synthesis, coordination behavior, spectroscopic characterization, and applications in catalysis and as a potential scaffold in drug development. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research in this dynamic field.

Introduction

Thioether ligands have garnered significant attention in the field of coordination chemistry due to the "soft" nature of the sulfur donor atom, which allows for strong coordination to "soft" late transition metals such as platinum, palladium, and gold.[1] this compound, as a fundamental thioether, serves as an excellent model ligand for studying the principles of metal-sulfur bonding and its impact on the properties of the resulting coordination complexes.[1] Its ethyl groups provide moderate steric bulk and influence the solubility and crystal packing of its metal complexes. The coordination of this compound to a metal center can modulate the metal's electronic properties, which is crucial for applications in catalysis and materials science. This guide explores the multifaceted role of this compound as a ligand, providing detailed experimental insights and quantitative data for researchers in academia and industry.

Synthesis and Coordination Behavior

The synthesis of this compound metal complexes typically involves the reaction of a metal precursor, such as a metal halide, with this compound in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be controlled to yield complexes with different coordination numbers and geometries.

A prevalent example is the synthesis of cis-dichlorobis(this compound)platinum(II) (cis-[PtCl₂(SEt₂)₂]), a common starting material for the preparation of other platinum-thioether complexes.[1] The general approach involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with this compound.

Coordination Modes

This compound typically acts as a monodentate ligand, coordinating to a single metal center through its sulfur atom. However, it can also function as a bridging ligand between two metal centers, although this is less common for simple thioethers compared to chelating thioether ligands. The coordination of this compound to a metal center creates a pyramidal geometry at the sulfur atom.

Spectroscopic and Structural Characterization

The coordination of this compound to a metal center induces characteristic changes in its spectroscopic signatures, which are invaluable for the characterization of the resulting complexes.

Infrared (IR) Spectroscopy

The C-S stretching vibration in free this compound is a key diagnostic peak in its IR spectrum. Upon coordination to a metal, the position of this band can shift, typically to a lower frequency, reflecting the weakening of the C-S bond due to the donation of electron density from the sulfur atom to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing this compound complexes. The coordination of the sulfur atom to a metal center leads to a downfield shift of the signals corresponding to the ethyl protons and carbons. The magnitude of this shift provides insights into the strength of the metal-sulfur bond. For platinum complexes, coupling between the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) and the protons or carbons of the this compound ligand can be observed, providing definitive evidence of coordination.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and a Coordinated Complex.

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| This compound (free ligand) | ~1.2 (t), ~2.5 (q) | ~15, ~26 |

| cis-[PtCl₂(SEt₂)₂] | Downfield shifted signals with ¹⁹⁵Pt satellites | Downfield shifted signals |

Note: Exact chemical shifts are dependent on the solvent and the specific complex.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for this compound complexes, including precise bond lengths and angles. This data is crucial for understanding the steric and electronic effects of the this compound ligand on the coordination sphere of the metal.

Table 2: Selected Bond Lengths and Angles for a Representative Platinum-Thioether Complex.

| Parameter | Value | Reference |

| Pt-S bond length | ~2.2-2.3 Å | [2] |

| Pt-Cl bond length | ~2.3-2.4 Å | [2] |

| S-Pt-S bond angle | ~90-95° | [2] |

| Cl-Pt-Cl bond angle | ~90° | [2] |

Note: These are typical values for square planar Pt(II) thioether complexes and may vary depending on the specific structure.

Experimental Protocols

Synthesis of cis-Dichlorobis(this compound)platinum(II) (cis-[PtCl₂(SEt₂)₂])

This protocol is adapted from established procedures for the synthesis of platinum-thioether complexes.[3][4]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

This compound ((C₂H₅)₂S)

-

Deionized water

Procedure:

-

Dissolve a specific amount of K₂[PtCl₄] in a minimum amount of deionized water.

-

To this aqueous solution, add a stoichiometric amount (or a slight excess) of this compound.

-

Stir the reaction mixture vigorously at room temperature. A yellow precipitate of cis-[PtCl₂(SEt₂)₂] will form.

-

Continue stirring for a specified period to ensure the completion of the reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the product with water and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

Characterization: The product can be characterized by melting point determination, elemental analysis, and spectroscopic methods (IR, ¹H NMR, and ¹³C NMR).

Applications in Catalysis

This compound complexes of platinum and palladium have shown significant promise in various catalytic transformations, most notably in hydrosilylation and cross-coupling reactions. The thioether ligand can stabilize the metal center and influence the catalyst's activity and selectivity.

Hydrosilylation Reactions

Platinum complexes, including those with this compound ligands, are effective catalysts for the hydrosilylation of olefins, a commercially important process for the production of silicones.[5] The addition of this compound to certain platinum catalysts has been shown to prevent the agglomeration of platinum particles, leading to higher reaction rates.[5]

The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves the oxidative addition of the silane (B1218182) to the platinum(0) center, followed by olefin coordination, insertion, and reductive elimination to yield the alkylsilane product.[6] The this compound ligand can influence the rate of these elementary steps.

Relevance in Drug Development

The unique properties of thioether ligands and their metal complexes have opened avenues for their exploration in medicinal chemistry and drug development. While direct applications of this compound as a ligand in approved drugs are not yet established, the principles of its coordination chemistry are relevant to the design of novel therapeutic agents.

Thioether-Containing Anticancer Agents

Several thioether-containing heterocyclic compounds have been investigated as potential anticancer agents.[7][8] The thioether moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Gold complexes, in particular, have been a focus of research for anticancer drug development, and the strong affinity of gold for sulfur makes thioether ligands attractive for the design of stable and effective gold-based therapeutics.[9][10][11] The coordination of a thioether ligand to a gold center can modulate the complex's reactivity towards biological targets, such as thiol-containing enzymes like thioredoxin reductase.[10]

Ligand Design for Targeted Drug Delivery

The principles of ligand design, for which this compound serves as a fundamental model, are crucial in the development of targeted drug delivery systems. By modifying the ligand structure, it is possible to tune the properties of a metal-based drug, such as its solubility, stability, and affinity for specific biological receptors. While simple ligands like this compound may not be ideal for targeted delivery, they provide a foundational understanding of the metal-ligand interactions that are essential for designing more complex and targeted drug candidates.

Conclusion

This compound is a ligand of fundamental importance in coordination chemistry. Its ability to form stable complexes with a range of transition metals has led to significant advancements in our understanding of metal-sulfur bonding and its implications for catalysis. The straightforward synthesis of its complexes, coupled with their interesting reactivity, makes this compound an attractive building block for the development of new catalysts and functional materials. Furthermore, the principles gleaned from studying this compound coordination are valuable in the rational design of more complex thioether-containing molecules with potential applications in medicine. Continued research into the coordination chemistry of this compound and its derivatives is poised to unlock new opportunities in both fundamental and applied science.

References

- 1. This compound [webbook.nist.gov]

- 2. Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4335087A - Process for preparing cis-Pt(NH3)2 Cl2 - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical biology of anticancer gold(iii) and gold(i) complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Organosulfur Compounds Structurally Similar to Diethyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of organosulfur compounds that are structurally analogous to diethyl sulfide (B99878). These thioethers are characterized by a sulfur atom bonded to two organic moieties and are of significant interest in medicinal chemistry and materials science. This document delves into their synthesis, physicochemical properties, and prominent roles in biological signaling pathways, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties of Diethyl Sulfide and Its Analogs

Thioethers, the sulfur analogs of ethers, exhibit distinct physical and chemical properties.[1][2] Generally, they are less volatile and have higher melting points compared to their ether counterparts.[3] The following table summarizes key physicochemical data for this compound and a selection of its structural analogs.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| This compound | CH₃CH₂SCH₂CH₃ | C₄H₁₀S | 90.19 | 92 | -102 | 0.837 |

| Dimethyl Sulfide | CH₃SCH₃ | C₂H₆S | 62.13 | 37.3 | -98.3 | 0.846 |

| Diallyl Sulfide | H₂C=CHCH₂SCH₂CH=CH₂ | C₆H₁₀S | 114.21 | 139 | -83 | 0.888 |

| Thioanisole (B89551) | C₆H₅SCH₃ | C₇H₈S | 124.21 | 188 | -15.5 | 1.058 |

| Diphenyl Sulfide | C₆H₅SC₆H₅ | C₁₂H₁₀S | 186.28 | 296 | -40 | 1.114 |

Note: Data compiled from various sources.[4][5][6][7][8][9][10]

Synthesis of Thioethers: Experimental Protocols

The synthesis of thioethers can be achieved through various methods, with the choice of protocol often depending on the desired structure and available starting materials.[11][12][13][14] Below are detailed experimental protocols for the synthesis of a simple dialkyl sulfide and an aryl alkyl sulfide.

Williamson-Type Synthesis of this compound

This method is analogous to the Williamson ether synthesis and is a robust method for preparing simple, symmetrical thioethers.[15][16][17][18][19]

Reaction:

Materials:

-

Ethyl bromide (2 equivalents)

-

Sodium sulfide (1 equivalent)

-

Ethanol (B145695) (solvent)

Procedure:

-

Dissolve sodium sulfide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add ethyl bromide to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the sodium bromide precipitate.

-

Remove the ethanol from the filtrate under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663).

-

Remove the solvent by rotary evaporation to yield crude this compound.

-

Purify the product by fractional distillation.

Characterization:

The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7][20]

Synthesis of Thioanisole via Alkylation of Thiophenol

This protocol describes the synthesis of an aryl alkyl sulfide, thioanisole, through the S-alkylation of thiophenol.[21][22][23][24]

Reaction:

Materials:

-

Thiophenol (1 equivalent)

-

Methyl iodide (1.2 equivalents)

-

Sodium hydroxide (B78521) (1.2 equivalents)

-

Ethanol (solvent)

Procedure:

-

In a well-ventilated fume hood, dissolve sodium hydroxide in ethanol in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.[21]

-

Cool the solution in an ice bath and add thiophenol dropwise with stirring.[21]

-

After the addition is complete, allow the mixture to stir for 15 minutes.[25]

-

Add methyl iodide dropwise from the dropping funnel.[21]

-

After the addition of methyl iodide, remove the ice bath and allow the reaction to proceed at room temperature for 2-3 hours.[21] Monitor the reaction by TLC.

-

Pour the reaction mixture into cold water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with 10% sodium hydroxide solution, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure and purify the resulting thioanisole by vacuum distillation.

Characterization:

The identity and purity of the synthesized thioanisole can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[21]

Biological Significance and Signaling Pathways

Organosulfur compounds, including various thioethers, are recognized for their significant biological activities. They can modulate key signaling pathways involved in cellular defense and xenobiotic metabolism.

Activation of the Nrf2-ARE Signaling Pathway

Many organosulfur compounds are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[26][27][28] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Electrophilic organosulfur compounds can react with specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[29] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[26][29]

Inhibition of Cytochrome P450 2E1 (CYP2E1)

Certain dialkyl sulfides, such as diallyl sulfide (DAS), are known inhibitors of the cytochrome P450 enzyme CYP2E1.[30][31][32][33][34] This enzyme is involved in the metabolism of various xenobiotics, including ethanol and some pro-carcinogens. The inhibition of CYP2E1 by DAS and its metabolites can occur through competitive inhibition, where the sulfide competes with other substrates for the active site of the enzyme.[32] Furthermore, metabolites of DAS, such as diallyl sulfone (DASO₂), can act as suicide inhibitors, irreversibly inactivating the enzyme.[30][32] This inhibitory activity has implications for chemoprevention and mitigating the toxic effects of substances metabolized by CYP2E1.

Conclusion

Organosulfur compounds structurally similar to this compound represent a versatile class of molecules with significant potential in drug development and other scientific disciplines. Their synthesis is well-established, allowing for the generation of diverse analogs. The ability of these compounds to modulate critical biological pathways, such as the Nrf2 antioxidant response and the activity of metabolic enzymes like CYP2E1, underscores their therapeutic relevance. This guide provides a foundational understanding for researchers to explore and harness the properties of these intriguing sulfur-containing molecules.

References

- 1. Thioethers | Thermo Fisher Scientific [thermofisher.com]

- 2. Thioether - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. Organic sulfide - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Diallyl sulfide (CAS 592-88-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Diallyl Sulfide | C6H10S | CID 11617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl sulfide | C4H10S | CID 9609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. Thioether | H2OS2 | CID 13652129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 12. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 17. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 20. Diethyl disulfide(110-81-6) 1H NMR [m.chemicalbook.com]

- 21. Thioanisole synthesis - chemicalbook [chemicalbook.com]

- 22. Method for synthesizing thioanisole by using thiophenol and dimethyl carbonate as raw materials - Eureka | Patsnap [eureka.patsnap.com]

- 23. CN106432015A - Supercritical thioanisole synthesis method by using chloromethane - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [ouci.dntb.gov.ua]

- 29. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchwithrutgers.com [researchwithrutgers.com]

- 31. Diallyl sulfide protects against dilated cardiomyopathy via inhibition of oxidative stress and apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Kinetic characterizations of diallyl sulfide analogs for their novel role as CYP2E1 enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 34. The effects of alcohol and diallyl sulphide on CYP2E1 activity in humans: a phenotyping study using chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of diethyl sulfide CAS number 352-93-2.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of diethyl sulfide (B99878). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical understanding.

Chemical and Physical Properties

Diethyl sulfide, also known as ethyl sulfide or 1,1'-thiobisethane, is a colorless liquid with a characteristic garlic-like odor.[1] It is an organosulfur compound with the chemical formula (C₂H₅)₂S.[2]

Physical Properties

The physical properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀S | [3] |

| Molar Mass | 90.18 g·mol⁻¹ | [2] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Odor | Unpleasant, garlic-like | [1][2] |

| Density | 0.837 g/cm³ at 25 °C | [2][5] |

| Melting Point | -103.8 °C (-154.8 °F; 169.3 K) | [2] |

| Boiling Point | 92 °C (198 °F; 365 K) | [2] |

| Flash Point | -9 °C (15.8 °F) - closed cup | [5] |